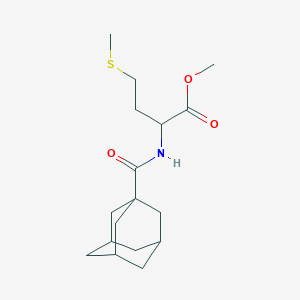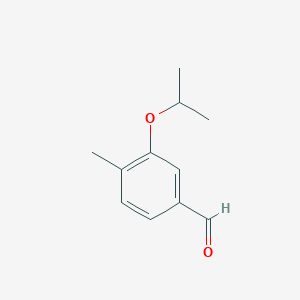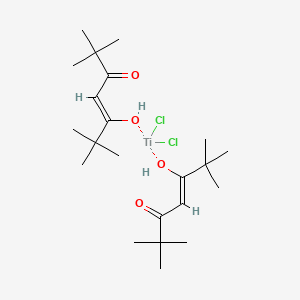
Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) is an organometallic compound with the molecular formula (C11H19O2)2TiCl2. It is commonly used in various scientific research and industrial applications due to its unique chemical properties. The compound is characterized by its orange powder or crystalline appearance and has a molecular weight of 485.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) can be synthesized through the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
Scientific Research Applications
Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) exerts its effects involves its ability to coordinate with various ligands and form stable complexes. This coordination can alter the electronic properties of the titanium center, making it an effective catalyst in various chemical reactions. The compound’s interaction with biological molecules is also of interest, as it can potentially disrupt cellular processes and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Diethylaminotitanium Trichloride
- Bis(isopropylcyclopentadienyl)titanium Dichloride
- Bis(pentamethylcyclopentadienyl)titanium(IV) Dichloride
Uniqueness
Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) is unique due to its specific ligand environment, which provides it with distinct chemical properties and reactivity. The presence of the bulky 2,2,6,6-tetramethyl-3,5-heptanedionato ligands enhances its stability and makes it suitable for various applications that require robust and stable titanium complexes .
Properties
CAS No. |
53293-32-6 |
|---|---|
Molecular Formula |
C22H40Cl2O4Ti |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
dichlorotitanium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.2ClH.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
LRDNVKNHGUIQEV-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.Cl[Ti]Cl |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.Cl[Ti]Cl |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.Cl[Ti]Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



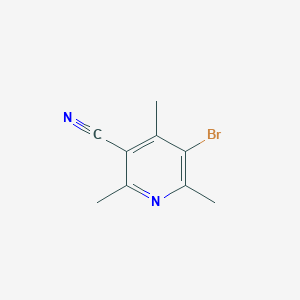
![N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide](/img/structure/B3270640.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3270648.png)

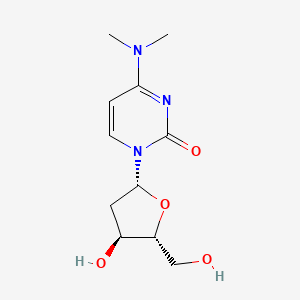



![N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3270691.png)
